molecular formula C22H44N2O3 B1657971 N6-Palmitoyl lysine CAS No. 59012-43-0

N6-Palmitoyl lysine

Cat. No.: B1657971
CAS No.: 59012-43-0
M. Wt: 384.6 g/mol
InChI Key: IWKZTTDNVPAHNP-FQEVSTJZSA-N
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Description

N6-Palmitoyl Lysine is a chemically defined compound where a palmitoyl group is conjugated to the epsilon-amino group of a lysine residue via a stable amide bond. This structure mimics the natural post-translational modification known as lysine fatty acylation (KFA), a regulatory mechanism that modulates protein function by increasing affinity for cellular membranes . This molecule serves as a critical tool for fundamental biochemical research, enabling the study of enzymatic pathways involved in adding and removing fatty acyl groups from proteins . Researchers utilize this compound to investigate the role of KFA in various cellular processes, including signal transduction and its implications in pathways such as tumorigenesis . For instance, studies on related transcription factors have shown that lysine acylation can significantly impact protein stability and function . Furthermore, this compound and its polymeric forms are used in the development of advanced biomaterials and drug delivery systems, where the amphiphilic nature of the palmitoyl-lysine conjugate facilitates the self-assembly of nanostructures like vesicles and solid nanoparticles for therapeutic encapsulation and transport . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKZTTDNVPAHNP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309724
Record name N6-(1-Oxohexadecyl)-L-lysine
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59012-43-0, 59012-44-1
Record name N6-(1-Oxohexadecyl)-L-lysine
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Record name N6-(1-Oxohexadecyl)-L-lysine
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Record name N6-Palmitoyl lysine
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Record name N6-(1-Oxohexadecyl)-L-lysine
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Record name N6-(1-oxohexadecyl)-L-lysine
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Record name N6-PALMITOYL LYSINE
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Preparation Methods

Reaction Mechanism and Selectivity

The most extensively documented method for synthesizing N6-Palmitoyl lysine involves the use of succinimidyl palmitate as the acylating agent. This approach exploits the nucleophilic reactivity of the epsilon-amino group in lysine under alkaline conditions. The reaction proceeds via a two-step mechanism:

  • Formation of Succinimidyl Palmitate : Thallium N-hydroxysuccinimide (Tl-NHS) reacts with palmitoyl chloride in an inert solvent (e.g., chloroform or dichloromethane) to yield the active ester intermediate, with insoluble thallium chloride precipitating out.
  • Regioselective Acylation : The succinimidyl ester selectively reacts with the epsilon-amino group of lysine in aqueous acetone or ethanol at pH 10–12, facilitated by triethylamine as a base catalyst. The reaction’s selectivity arises from the higher nucleophilicity of the terminal amino group compared to the alpha-amino group under these conditions.

Step-by-Step Procedure and Optimization

A representative synthesis from the patent literature (Example 3 in US4126628A) illustrates the process:

  • Reactants :
    • L-Lysine monohydrochloride (7.30 g, 40 mmol)
    • Succinimidyl palmitate (10.7 g, 40 mmol)
    • Triethylamine (16.8 ml, 120 mmol)
    • Solvent system: Water (35 ml) and acetone (36 ml)
  • Reaction Conditions :

    • Temperature: 20–25°C
    • Duration: 4 hours
    • pH: Maintained at 10–12 using triethylamine
  • Workup :

    • Triethylamine is removed under reduced pressure.
    • The product precipitates upon acidification and is washed with cold water and ethanol.
    • Yield: 86% after recrystallization from glacial acetic acid.

Key Optimization Parameters :

  • Molar Ratios : A 1:1 molar ratio of lysine to succinimidyl ester minimizes side reactions while ensuring complete conversion.
  • Solvent Choice : Aqueous acetone (1:1 v/v) enhances reagent solubility without hydrolyzing the active ester.
  • Catalyst Loading : Triethylamine (3 equivalents relative to lysine) ensures deprotonation of the epsilon-amino group while maintaining reaction pH.

Analytical Characterization of this compound

Spectroscopic Confirmation

Infrared Spectroscopy :

  • Ionized Carboxyl Group : Strong absorption at 1580–1590 cm⁻¹.
  • Amide Bands : Characteristic peaks at 1520–1540 cm⁻¹ (N–H bending) and 1635–1640 cm⁻¹ (C=O stretching).

Mass Spectrometry :

  • Molecular Ion : m/z 384.6 (M+H⁺), consistent with the molecular formula C₂₂H₄₄N₂O₃.
  • Fragmentation Patterns : Loss of palmitoyl group (256 Da) observed in tandem MS.

Purity and Yield Data

Table 1 summarizes yields and analytical data from representative syntheses:

Starting Material Acylating Agent Solvent System Yield (%) Purity (HPLC)
L-Lysine HCl Succinimidyl palmitate Water/Acetone 86 >98%
L-Lysine Succinimidyl stearate Water/Ethanol 92.7 97.5%

Considerations for Side Reactions and Stability

Palmitoyl Group Migration

Studies using model peptides have demonstrated that S-palmitoylated cysteine residues can undergo intermolecular acyl transfer to lysine side chains under neutral or slightly basic conditions (pH 7.4–8.0). While this phenomenon primarily affects cysteine-rich systems, it underscores the importance of:

  • Storing this compound at acidic pH (≤6) to prevent post-synthetic migration.
  • Avoiding prolonged incubation in Tris or bicarbonate buffers during downstream applications.

Byproduct Formation

Minor byproducts (<5%) may arise from:

  • Alpha-Amino Acylation : Occurs at pH <10 due to insufficient deprotonation of the epsilon-amino group.
  • Ester Hydrolysis : Partial hydrolysis of succinimidyl palmitate in aqueous media, mitigated by maintaining acetone concentrations ≥40%.

Comparative Analysis of Synthetic Approaches

The succinimidyl ester method offers distinct advantages over alternative strategies:

Parameter Succinimidyl Ester Method Classical Schotten-Baumann Enzymatic Acylation
Regioselectivity >95% epsilon-acylation <70% selectivity Substrate-dependent
Reaction Time 2–4 hours 12–24 hours 6–48 hours
Scalability Kilogram-scale feasible Limited by emulsion formation Milligram-scale

Industrial and Research Applications

Pharmaceutical Uses

This compound serves as:

  • Lipid Anchor : Enhances the membrane affinity of therapeutic peptides.
  • Prodrug Component : Improves oral bioavailability of lysine-containing drugs.

Biochemical Research

  • Membrane Protein Studies : Incorporation into model peptides mimics native lipid modifications.
  • Enzyme Substrates : Used to probe the activity of lysine deacylases.

Chemical Reactions Analysis

N6-Palmitoyl lysine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Cell Signaling and Protein Localization

N6-Palmitoyl lysine is involved in the regulation of several key proteins through a process known as lysine fatty acylation . This modification influences protein stability and localization within cellular membranes, which is crucial for proper cell signaling.

  • Case Study: R-Ras2 Regulation
    A study demonstrated that N6-palmitoylation of R-Ras2, a member of the Ras family of GTPases, enhances its localization to the plasma membrane, promoting cell proliferation. The enzyme SIRT6 acts as a defatty-acylase, regulating this modification and thus playing a role in tumor suppression . This finding highlights the potential of this compound in cancer research, particularly in understanding tumor growth mechanisms.

Membrane Targeting

This compound has been utilized to enhance the membrane targeting of proteins. By introducing palmitoylated lysines into protein constructs, researchers can effectively direct these proteins to specific membrane locations.

  • Example: PDP-Mem Development
    In one application, a palmitoylated lysine was incorporated into a cell membrane-targeting protein (PDP-Mem), demonstrating how lipid modifications can facilitate precise localization within cellular membranes . This approach can be pivotal for designing targeted therapies or studying membrane-associated processes.

Protein Stability and Functionality

The palmitoylation of lysine residues can significantly affect protein functionality by altering their stability and interaction with other cellular components.

  • Research Insight: TEAD Transcription Factors
    Research has shown that acylation of specific lysine residues in TEAD transcription factors is essential for muscle differentiation both in vitro and in vivo. The modification stabilizes these proteins, enhancing their functional properties . This underscores the importance of this compound in developmental biology and regenerative medicine.

Therapeutic Potential

Given its role in modifying protein interactions and stability, this compound presents opportunities for therapeutic applications, particularly in targeting diseases linked to dysregulated protein acylation.

  • Potential Drug Targeting
    The reversible nature of lysine fatty acylation suggests that compounds capable of modulating this process could serve as novel therapeutic agents for diseases such as cancer or metabolic disorders. For instance, targeting SIRT6 to enhance or inhibit fatty acylation on specific proteins could lead to innovative treatment strategies .

Comparative Analysis with Other Acylated Amino Acids

To provide a clearer understanding of this compound's unique properties compared to other acylated amino acids, the following table summarizes key characteristics:

CompoundStructure CharacteristicsUnique Features
This compoundPalmitic acid attached to nitrogenInfluences protein localization and signaling
N6-MethyllysineMethyl group attached to nitrogenCommonly found as a post-translational modification
Oleoyl LysineOleic acid (18 carbons) instead of palmiticDifferent membrane interaction properties
Stearoyl LysineStearic acid (18 carbons) attachedVaries in biological activity due to chain length

Mechanism of Action

The mechanism of action of N6-Palmitoyl lysine involves its role as a surfactant. The palmitoyl group provides hydrophobic properties, while the lysine residue provides hydrophilic properties. This dual nature allows this compound to interact with both hydrophobic and hydrophilic molecules, reducing the interfacial tension between them. In biological systems, this compound can undergo palmitoylation, a reversible post-translational modification that regulates protein conformation, stability, and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and mechanistic differences between N6-Palmitoyl Lysine and analogous lipid-modified amino acids.

Table 1: Comparative Analysis of Lipid-Modified Amino Acids

Compound Name Modified Amino Acid Lipid Chain Linkage Type Biological Role Key Research Findings
This compound Lysine (K) Palmitoyl (C16) Amide bond Membrane association, signaling High residue accessibility (>0.4) enables efficient modification ; classified as a long-chain N-acylamide .
S-Palmitoyl Cysteine Cysteine (C) Palmitoyl (C16) Thioester bond Dynamic membrane anchoring, signaling Reversible modification critical for protein trafficking ; co-occurs with myristoylation for stable membrane binding.
O-Palmitoyl Serine Serine (S) Palmitoyl (C16) Ester bond Structural stabilization (less studied) Ester linkage is hydrolytically labile; roles in bacterial lipoproteins .
N-Palmitoyl Glycine Glycine (G) Palmitoyl (C16) Amide bond Lipid signaling (endocannabinoid system) Part of N-acylamide family; modulates metabolic pathways .
N6-Myristoyl Lysine Lysine (K) Myristoyl (C14) Amide bond Membrane targeting Shorter chain reduces hydrophobicity; often precedes palmitoylation for synergistic effects.

Structural and Functional Insights

Modification Stability :

  • This compound and N-Palmitoyl Glycine form stable amide bonds, unlike the labile thioester (S-palmitoyl cysteine) or ester (O-palmitoyl serine) linkages. This stability influences their roles in long-term membrane anchoring vs. dynamic signaling .

Biological Context :

  • S-Palmitoyl Cysteine : Commonly found in Src-family kinases and G-protein-coupled receptors (GPCRs), where reversibility regulates activation cycles .
  • N-Palmitoyl Glycine : Functions as a bioactive lipid metabolite, interacting with receptors like GPR18 in metabolic signaling .
  • This compound : Predominantly observed in histone-like proteins and enzymes requiring membrane proximity for activity .

Accessibility and Localization :

  • This compound’s high solvent accessibility (>0.4) contrasts with S-palmitoyl cysteine’s moderate accessibility, suggesting distinct enzymatic regulation .

Chain Length Effects :

  • Myristoyl (C14) modifications (e.g., N6-Myristoyl Lysine) provide weaker membrane affinity than palmitoyl (C16), necessitating combinatorial PTMs for robust anchoring .

Research Implications

  • Therapeutic Targets : The reversibility of S-palmitoyl cysteine makes it a candidate for drug modulation in cancers and neurological disorders.
  • Structural Biology : NMR studies of lysine lipids (e.g., lysine hydroxy fatty acid lipids) reveal distinct conformational changes compared to this compound, emphasizing the impact of hydroxylation on solubility .

Biological Activity

N6-Palmitoyl lysine is a fatty acylated derivative of lysine that has garnered attention for its biological activities, particularly in the context of protein regulation and cellular signaling. This article will explore the compound's biological activity, including its mechanisms of action, implications in health and disease, and relevant research findings supported by data tables and case studies.

1. Chemical Structure and Properties

This compound (C22H44N2O3) is characterized by the attachment of a palmitoyl group to the amino acid lysine. This modification can influence the hydrophobicity and overall behavior of proteins, impacting their localization and function within cells.

2.1 Fatty Acylation and Protein Function

Fatty acylation, such as palmitoylation, is a post-translational modification that affects protein stability, localization, and interactions. This compound specifically has been shown to play roles in various biological processes:

  • Regulation of GTPases : Research indicates that lysine fatty acylation can regulate Ras family GTPases, which are critical for cell signaling pathways involved in proliferation and differentiation . SIRT2-mediated defatty-acylation influences the localization of K-Ras4a, altering its signaling specificity by recruiting different effector proteins to endomembranes .
  • Protein Stability : Palmitoylation can enhance protein stability through interactions with ubiquitination pathways. For instance, palmitoylated proteins may evade degradation, thus prolonging their functional lifespan .

3. Biological Activities

3.1 Cellular Signaling

This compound has been implicated in modulating cellular signaling pathways:

  • Impact on TEAD Transcription Factors : Studies show that TEAD proteins can be acylated on lysine residues, affecting their activity in the Hippo signaling pathway. Increased acylation was associated with enhanced transcriptional activity without detrimental effects on cellular morphology .
  • Role in Immune Response : Palmitoylation is crucial for the function of several immune-related proteins, influencing their ability to respond to pathogens . For example, palmitoylated adenylate cyclase toxin from Bordetella pertussis demonstrates altered interactions with host cell machinery due to this modification.

4. Case Studies

4.1 Collagen Synthesis in Human Fibroblasts

A study investigated the effects of palmitoyl tripeptide-1 on collagen synthesis in human fibroblasts. The results indicated that at a concentration of 0.5 µM/liter, palmitoyl tripeptide significantly stimulated collagen synthesis, suggesting potential applications in dermatological therapies aimed at skin rejuvenation .

5. Research Findings

The following table summarizes key findings related to this compound's biological activities:

Study ReferenceBiological ActivityKey Findings
Regulation of K-RasSIRT2-mediated defatty-acylation alters K-Ras4a localization and signaling specificity.
Immune ResponsePalmitoylation enhances the stability and function of immune-related proteins.
TEAD ActivityIncreased lysine acylation positively affects TEAD transcription factor activity without morphological defects.
Collagen SynthesisPalmitoyl tripeptide-1 significantly stimulates collagen synthesis in fibroblasts at low concentrations.

Q & A

Q. How can N6-Palmitoyl lysine be reliably detected and quantified in complex biological matrices?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with specialized columns (e.g., BIST B+ columns) optimized for lysine derivatives, coupled with mass spectrometry (MS) for precise quantification. Cross-linking techniques, such as lysine–lysine chemical cross-linking followed by CNBr digestion, can enhance detection specificity in protein complexes . Reference the Protein Lysine Modifications Database (PLMD) to compare retention times and fragmentation patterns against known modifications .

Q. What experimental approaches are recommended for studying the stability of this compound under physiological conditions?

Methodological Answer: Conduct in vitro stability assays using simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. Include controls for oxidative stress and protease activity. For long-term stability, perform accelerated degradation studies under varying temperatures and humidity levels, referencing safety protocols for handling reactive intermediates .

Q. How should researchers address discrepancies in lysine bioavailability measurements across studies?

Methodological Answer: Apply multiple regression analysis to account for variables like protein source, digestibility coefficients (e.g., 74–87% range in lysine bioavailability), and interaction effects with other amino acids . Use slope-ratio bioassays in animal models to compare this compound against standard lysine curves, ensuring consistent measurement of weight gain and feed conversion ratios .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Methodological Answer: Employ controlled acylation reactions using palmitoyl chloride under inert conditions, with protection of free amine groups. Purify derivatives via reverse-phase chromatography and validate using NMR (for regioselectivity) and high-resolution MS (for molecular weight confirmation) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound interventions?

Methodological Answer: Use factorial ANOVA to evaluate interactions between lysine levels and other dietary components (e.g., energy intake). For non-linear responses, implement segmented regression or mixed-effects models, referencing datasets from controlled poultry trials . Include power analysis to ensure adequate sample sizes for detecting biologically relevant effects .

Advanced Research Questions

Q. How can cross-linking mass spectrometry be applied to study this compound's interactions in protein complexes?

Methodological Answer: Perform chemical cross-linking with homobifunctional reagents (e.g., disuccinimidyl suberate), followed by CNBr digestion and high-resolution MS. Quantify cross-linked peptides using isotopic labeling (e.g., heavy/light lysine) to distinguish endogenous vs. experimental modifications . Map interaction sites using PLMD 3.0 to cross-reference known lysine modification hotspots .

Q. What considerations are critical when designing longitudinal studies on this compound's epigenetic effects?

Methodological Answer: Incorporate stable isotope tracing (e.g., ¹³C-labeled lysine) to track incorporation into histones. Control for diet-induced variability in lysine availability using regression models that adjust for protein source and intake levels . For tissue-specific effects, combine chromatin immunoprecipitation (ChIP-seq) with metabolomic profiling of acetyl-CoA pools .

Q. How can researchers resolve conflicting data on this compound's role in histone modification versus metabolic pathways?

Methodological Answer: Use targeted proteomics to differentiate between lysine acetylation (e.g., K52 in TFAM) and palmitoylation events . Validate functional outcomes using gene-edited cell lines (e.g., CRISPR-KO models of lysine-specific methyltransferases) . Perform meta-analyses of multi-omics datasets to identify context-dependent regulatory networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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